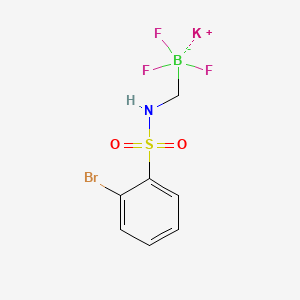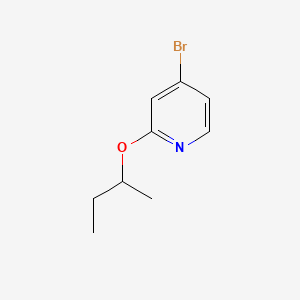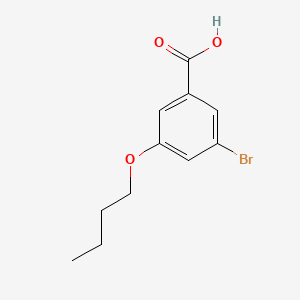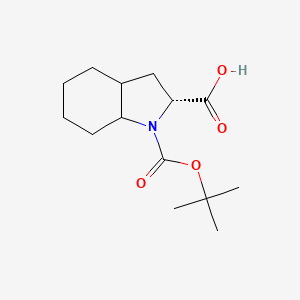
Potassium (2-bromophenylsulfonamido)methyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is a versatile chemical compound used in scientific research. It has a molecular weight of 356.01 . Its unique properties make it suitable for various applications, including catalysis, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The IUPAC name for this compound is potassium ({[(2-bromophenyl)sulfonyl]amino}methyl) (trifluoro)borate (1-) . The InChI code is 1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7 (6)16 (14,15)13-5-8 (10,11)12;/h1-4,13H,5H2;/q-1;+1 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.01 . It is stored in a freezer to maintain its stability .
Applications De Recherche Scientifique
-
Catalysis and Organic Synthesis
- Potassium (2-bromophenylsulfonamido)methyltrifluoroborate is used in various catalysis and organic synthesis processes.
- The compound is often used as a reagent in these processes due to its unique properties.
- The exact methods of application or experimental procedures can vary widely depending on the specific synthesis or catalysis process being performed.
- The outcomes of these processes can also vary, but the use of this compound can often lead to more efficient and effective reactions.
-
- Organotrifluoroborates, including Potassium (2-bromophenylsulfonamido)methyltrifluoroborate, have been used in cross-coupling reactions .
- These reactions involve the formation of carbon-carbon bonds, and organotrifluoroborates have been found to offer unique reactivity patterns that complement other available organoboron reagents .
- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
-
- Potassium (2-bromophenylsulfonamido)methyltrifluoroborate has been used in heteroatom conversion .
- This process involves the conversion of one heteroatom to another, and organotrifluoroborates have been found to offer unique reactivity patterns that complement those of other available organoboron reagents .
- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
-
Synthesis of Novel Building Blocks
- New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .
- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
-
- Although a general method for the coupling of alkoxymethyltrifluoroborates with heteroaryl chlorides was not disclosed, a few select examples have been demonstrated for the cross-coupling of potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate with heteroaryl chlorides and bromides .
- This process involves the formation of carbon-heteroatom bonds, and organotrifluoroborates have been found to offer unique reactivity patterns that complement those of other available organoboron reagents .
- In these reactions, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- As a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .
-
Carbon–Carbon Bond-Forming Processes
- Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
- Several desirable features afford them inherent advantages over other boronic acid derivatives .
- For example, new methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .
- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .
- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
Propriétés
IUPAC Name |
potassium;[(2-bromophenyl)sulfonylamino]methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrF3NO2S.K/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12;/h1-4,13H,5H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBPIWIQDNUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=CC=C1Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrF3KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-bromophenylsulfonamido)methyltrifluoroborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)



![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)




![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)